molecular formula C₁₀H₅D₇O₂ B1154669 4-(1-Methylethyl)benzoic Acid-d7

4-(1-Methylethyl)benzoic Acid-d7

Cat. No.: B1154669
M. Wt: 171.24
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Methylethyl)benzoic Acid-d7 (CAS: 72570-70-8) is a deuterated derivative of 4-isopropylbenzoic acid (CAS: 536-66-3), where seven hydrogen atoms are replaced by deuterium. The parent compound, 4-isopropylbenzoic acid, is a white crystalline solid with a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol . It is also known as cumic acid and functions as a plant metabolite . The deuterated form, this compound, is primarily utilized in pharmacological research, particularly as a metabolite of bisoprolol, a beta-blocker drug . Its deuterium labeling enhances metabolic stability, making it valuable in mass spectrometry-based pharmacokinetic studies .

Properties

Molecular Formula

C₁₀H₅D₇O₂

Molecular Weight

171.24

Synonyms

p-Isopropylbenzoic Acid-d7;  4-(1-Methylethyl)benzoic Acid-d7;  4-Isopropylbenzoic Acid-d7;  Cumic Acid-d7;  Cuminic Acid-d7;  NSC 1907-d7;  NSC 20083-d7;  p-Isopropylbenzoic Acid-d7

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

a. 4-Hydroxybenzoic Acid (CAS: 99-96-7)

  • Structure : A benzoic acid derivative with a hydroxyl group at the para position.
  • Applications : Used in R&D for synthesizing parabens and polymers. Unlike 4-(1-Methylethyl)benzoic Acid-d7, it lacks alkyl substituents, reducing lipophilicity .

b. 4-Methoxybenzoic Acid-d7 (CAS: 1219803-08-3)

  • Structure : Features a methoxy group at the para position and seven deuterium atoms.
  • Applications : Employed as an isotopic tracer in analytical chemistry. Its methoxy group increases electron density compared to the isopropyl group in this compound .

c. 4-(Methoxycarbonyl)benzoic Acid

  • Structure : Contains a methyl ester and carboxylic acid group.
  • Applications: Used in peptide synthesis and HPLC analysis. The ester moiety differentiates its reactivity from the non-esterified this compound .
Physicochemical Properties
Compound CAS Number Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Solubility
4-(1-Methylethyl)benzoic Acid 536-66-3 C₁₀H₁₂O₂ 164.20 4.47 Low in water
This compound 72570-70-8 C₁₀H₅D₇O₂ 253.29 N/A Slightly soluble in acidic aqueous solutions
4-Hydroxybenzoic Acid 99-96-7 C₇H₆O₃ 138.12 4.5–4.8 Moderately soluble in water
4-Phenylbenzoic Acid N/A C₁₃H₁₀O₂ 198.22 4.07 Insoluble in water

Key Observations :

  • Acidity : The pKa of 4-(1-Methylethyl)benzoic Acid (4.47) is comparable to 4-butylbenzoic acid (4.47) but higher than 4-phenylbenzoic acid (4.07), indicating electron-donating substituents (e.g., isopropyl) reduce acidity .
Environmental and Regulatory Considerations
  • Risk Prioritization : Compounds like 2,4,6-Tris(1-methylethyl)benzoic acid are prioritized for regulatory monitoring due to high environmental persistence .
  • Synthesis Byproducts : Derivatives such as benzoic acid esters (e.g., methyl ester, CAS: 20185-55-1) are intermediates in industrial processes but lack direct regulatory concerns .

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